molecular formula C27H23NO5 B11375969 N-(furan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(furan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11375969
M. Wt: 441.5 g/mol
InChI Key: RYLCPNQZDISKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that features a furan ring, a chromen ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and chromen intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include organic halides, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted furans, dihydrochromens, and acetamide derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-{2,5,9-TRIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is unique due to its combination of furan, chromen, and acetamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C27H23NO5/c1-15-20-12-22-24(18-8-5-4-6-9-18)17(3)32-26(22)16(2)25(20)33-27(30)21(15)13-23(29)28-14-19-10-7-11-31-19/h4-12H,13-14H2,1-3H3,(H,28,29)

InChI Key

RYLCPNQZDISKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.